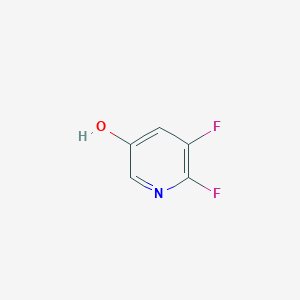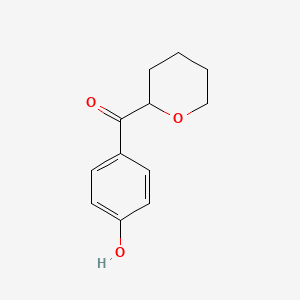
(4R,4'S)-4,4'-Di-tert-butyl-1,1'-bis(3-(tert-butyl)phenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,4'S)-4,4'-Di-tert-butyl-1,1'-bis(3-(tert-butyl)phenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. This compound is known for its complex structure and significant biological activity, making it a subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4'S)-4,4'-Di-tert-butyl-1,1'-bis(3-(tert-butyl)phenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole involves multiple steps and specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The synthetic routes often include reactions such as amide formation, Suzuki coupling, and other combinatorial chemistry techniques .
Industrial Production Methods
In industrial settings, the production of this compound is carried out using automated synthesis protocols. These methods emphasize the use of continuous flow chemistry to enhance efficiency and yield. The integration of diverse reactions and optimization capabilities allows for the large-scale production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
(4R,4'S)-4,4'-Di-tert-butyl-1,1'-bis(3-(tert-butyl)phenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
(4R,4'S)-4,4'-Di-tert-butyl-1,1'-bis(3-(tert-butyl)phenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its biological activity and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: This compound is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of (4R,4'S)-4,4'-Di-tert-butyl-1,1'-bis(3-(tert-butyl)phenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cell function and signal transduction, ultimately resulting in the desired biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (4R,4'S)-4,4'-Di-tert-butyl-1,1'-bis(3-(tert-butyl)phenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole include:
Uniqueness
This compound stands out due to its unique chemical structure and significant biological activity.
Eigenschaften
IUPAC Name |
(4S)-4-tert-butyl-2-[(4R)-4-tert-butyl-1-(3-tert-butylphenyl)-4,5-dihydroimidazol-2-yl]-1-(3-tert-butylphenyl)-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50N4/c1-31(2,3)23-15-13-17-25(19-23)37-21-27(33(7,8)9)35-29(37)30-36-28(34(10,11)12)22-38(30)26-18-14-16-24(20-26)32(4,5)6/h13-20,27-28H,21-22H2,1-12H3/t27-,28+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPNUUXMKIKSJY-HNRBIFIRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CN(C(=N1)C2=NC(CN2C3=CC=CC(=C3)C(C)(C)C)C(C)(C)C)C4=CC=CC(=C4)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1CN(C(=N1)C2=N[C@@H](CN2C3=CC=CC(=C3)C(C)(C)C)C(C)(C)C)C4=CC=CC(=C4)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]quinoline-2-carboxamide](/img/structure/B8256135.png)

![Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate 2,2,2-trifluoroacetate](/img/structure/B8256156.png)




![(4R)-1-naphthalen-2-yl-2-[(4S)-1-naphthalen-2-yl-4-propan-2-yl-4,5-dihydroimidazol-2-yl]-4-propan-2-yl-4,5-dihydroimidazole](/img/structure/B8256211.png)




![[cis-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-yl]methanol](/img/structure/B8256247.png)
